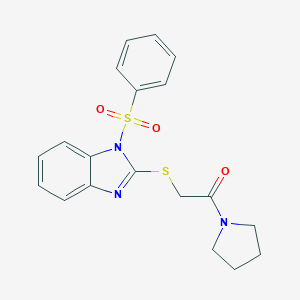
3-fluoro-N-(4-fluorobenzyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-N-(4-fluorobenzyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound has shown promising results in various studies, particularly in the field of cancer research.
Wirkmechanismus
The mechanism of action of 3-fluoro-N-(4-fluorobenzyl)benzenesulfonamide involves the inhibition of tubulin polymerization. Tubulin is a protein that is essential for the formation of microtubules, which are structures that play a crucial role in cell division. By inhibiting tubulin polymerization, this compound disrupts the cell division process, leading to the death of cancer cells.
Biochemical and Physiological Effects:
3-fluoro-N-(4-fluorobenzyl)benzenesulfonamide has been found to have several biochemical and physiological effects. It has been shown to decrease the expression of certain proteins that are involved in cancer cell survival and proliferation. Additionally, it has been found to increase the expression of proteins that promote apoptosis in cancer cells. This compound has also been found to inhibit the migration and invasion of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-fluoro-N-(4-fluorobenzyl)benzenesulfonamide in lab experiments is its high potency against cancer cells. This compound has been found to be effective at low concentrations, making it a valuable tool for researchers. Additionally, its mechanism of action is well understood, which allows for more targeted research. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage of this compound for use in humans.
Zukünftige Richtungen
There are several future directions for research on 3-fluoro-N-(4-fluorobenzyl)benzenesulfonamide. One area of interest is the development of new analogs of this compound that may have improved anti-cancer activity and reduced toxicity. Additionally, further studies are needed to determine the safety and efficacy of this compound in animal models and humans. Another area of interest is the investigation of the potential use of this compound in combination with other anti-cancer agents to improve treatment outcomes. Overall, the research on 3-fluoro-N-(4-fluorobenzyl)benzenesulfonamide is promising and warrants further investigation.
Synthesemethoden
The synthesis method of 3-fluoro-N-(4-fluorobenzyl)benzenesulfonamide involves the reaction of 4-fluorobenzylamine with 3-fluorobenzenesulfonyl chloride in the presence of a base. The reaction takes place at room temperature and the yield of the product is high. This method has been reported in several scientific journals and has been used by researchers to synthesize this compound for their studies.
Wissenschaftliche Forschungsanwendungen
3-fluoro-N-(4-fluorobenzyl)benzenesulfonamide has shown potential as a therapeutic agent in various studies. It has been found to inhibit the growth of cancer cells in vitro and in vivo. This compound has been tested on various cancer cell lines, including breast, lung, and prostate cancer cells, and has shown significant anti-cancer activity. Additionally, it has been found to induce apoptosis, which is programmed cell death, in cancer cells.
Eigenschaften
Produktname |
3-fluoro-N-(4-fluorobenzyl)benzenesulfonamide |
|---|---|
Molekularformel |
C13H11F2NO2S |
Molekulargewicht |
283.3 g/mol |
IUPAC-Name |
3-fluoro-N-[(4-fluorophenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C13H11F2NO2S/c14-11-6-4-10(5-7-11)9-16-19(17,18)13-3-1-2-12(15)8-13/h1-8,16H,9H2 |
InChI-Schlüssel |
AEOUPCPWPLABOE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)F)F |
Kanonische SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone](/img/structure/B270104.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(2-methoxyphenyl)propanamide](/img/structure/B270106.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]ethanone](/img/structure/B270107.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-ethylpropanamide](/img/structure/B270108.png)
![3-[(4-methylphenyl)sulfonyl]dihydro-2(3H)-furanone](/img/structure/B270110.png)
![1-(2,5-Dimethylphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B270111.png)
![N-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B270112.png)
![N-(4-bromophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B270113.png)



![1-(4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}ethanone](/img/structure/B270127.png)

